l-Menthyl propionate

Description

l-Menthyl propionate (C₁₃H₂₄O₂) is an ester derived from l-menthol (a cyclic monoterpene alcohol) and propionic acid. It is widely utilized as a flavoring agent in food, cosmetics, and pharmaceuticals due to its cooling, mint-like aroma . Its stereochemistry (l-configuration) plays a critical role in its stability and interaction with enzymes, as demonstrated in studies on lipase-mediated hydrolysis . The compound’s molecular weight is approximately 212.33 g/mol (calculated from menthol and propionic acid).

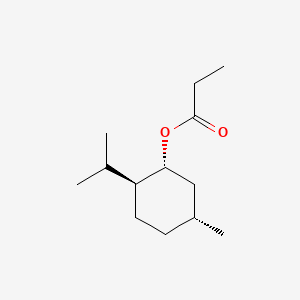

Structure

3D Structure

Properties

CAS No. |

4951-48-8 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) propanoate |

InChI |

InChI=1S/C13H24O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3 |

InChI Key |

PELLUIPPBKHUAB-UHFFFAOYSA-N |

SMILES |

CCC(=O)OC1CC(CCC1C(C)C)C |

Isomeric SMILES |

CCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |

Canonical SMILES |

CCC(=O)OC1CC(CCC1C(C)C)C |

density |

0.918-0.923 |

Other CAS No. |

86014-82-6 4951-48-8 |

physical_description |

Clear colorless liquid/fruity cool aroma |

solubility |

Practically insoluble to insoluble Sparingly soluble (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Enzymatic Esterification and Enantioselective Synthesis

One of the most prominent methods for preparing optically pure l-menthyl esters, including l-menthyl propionate, is enzymatic esterification using lipases. These enzymes catalyze the esterification of l-menthol with propionic acid or propionyl derivatives under mild conditions, offering high enantioselectivity and yield.

Enantioselective Enzymatic Cleavage and Esterification : According to patent US6706500B2, lipases such as Candida rugosa lipase can selectively hydrolyze or esterify menthyl derivatives to yield l-menthol or its esters with enantiomeric excess (ee) values greater than 99% and selectivity (E) values exceeding 100. This high selectivity is crucial for maintaining the optical purity of l-menthyl propionate during synthesis.

Reaction Conditions : The enzymatic reactions are typically carried out in aqueous buffer systems (e.g., sodium phosphate buffer, pH 7.2) with solubilizers like gum arabic to enhance substrate availability. Reaction temperatures range from 30°C to 60°C, with an optimum around 50°C for hydrolysis or esterification reactions. Under these conditions, 50% conversion is achieved within 4 hours, indicating efficient catalysis.

Mechanism and Process : The enzymatic process involves the selective cleavage or formation of ester bonds in racemic menthyl derivatives, allowing the isolation of pure l-menthyl esters. The process can be adapted to non-aqueous media to favor ester synthesis over hydrolysis, with some lipases catalyzing the back-reaction in organic solvents.

Table 1: Enzymatic Esterification Parameters for l-Menthyl Esters

Chemical Synthesis via Esterification

Chemical esterification of l-menthol with propionic acid or propionic anhydride is a classical method to prepare l-menthyl propionate. This typically involves acid-catalyzed condensation reactions under reflux conditions.

Direct Esterification : l-Menthol reacts with propionic acid in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction requires removal of water to drive the equilibrium toward ester formation.

Use of Propionic Anhydride : Propionic anhydride can be used as an acylating agent to react with l-menthol, often in the presence of base catalysts or under solvent-free conditions, to yield l-menthyl propionate with high efficiency.

Catalyst-Free Synthesis via CO2 Capture : Recent research demonstrates catalyst-free synthesis of methyl propionate, a related ester, via methoxycarbonylation and reversible CO2 capture mechanisms. Although this method is primarily reported for methyl propionate, similar strategies could be adapted for l-menthyl propionate synthesis by using l-menthol instead of methanol.

Catalytic Oxidative Esterification (Related Ester Systems)

While direct catalytic oxidative esterification of l-menthol to l-menthyl propionate is less reported, studies on related ester systems such as methyl propionate provide insights into catalytic preparation methods.

Palladium-Catalyzed Oxidative Esterification : Oxidative esterification of propionaldehyde with methanol using heterogeneous palladium catalysts (e.g., 5% Pd/γ-Al2O3) under pressurized oxygen conditions has been shown to produce methyl propionate with high conversion (up to 98.3%) and selectivity (~75%). This method involves the oxidation of aldehydes in the presence of alcohols to form esters.

Potential Application to l-Menthyl Propionate : By analogy, such catalytic systems might be adapted for l-menthyl propionate synthesis by employing l-menthol as the alcohol component and propionaldehyde as the aldehyde source, although specific studies on this are limited.

Summary of Preparation Routes

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Enzymatic Esterification | Lipase-catalyzed esterification, high ee | High stereoselectivity, mild conditions | Requires enzyme, longer times |

| Chemical Esterification | Acid-catalyzed or anhydride-based esterification | Simple, scalable | Harsh conditions, racemization risk |

| Catalyst-Free CO2 Capture | Novel reversible CO2 capture and release | Green chemistry, no heavy metals | Primarily for methyl esters, less data for l-menthyl esters |

| Catalytic Oxidative Esterification | Pd-catalyzed oxidation of aldehydes in alcohol | High conversion, selective | Requires expensive catalysts, pressurized O2 |

Detailed Research Findings and Data

Enzymatic Esterification Data Extracted from US6706500B2:

| Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) | Reaction Time (h) |

|---|---|---|---|

| 30 | ~40 | >99 | 4 |

| 40 | ~50 | >99 | 4 |

| 50 | 50 | >99 | 4 |

| 60 | 50 | >99 | 4 |

- The enzymatic hydrolysis of D,L-menthyl benzoate at 50°C showed optimal activity with complete conversion of the desired enantiomer in 4 hours.

Catalyst Performance in Oxidative Esterification of Propionaldehyde to Methyl Propionate:

| Catalyst | O2 Pressure (MPa) | Temperature (K) | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| 5% Pd/γ-Al2O3 (no Pb) | 1.5 | 333 | 98.3 | 75.3 | 74.0 |

| 5% Pd/γ-Al2O3 + 5% Pb | 0.3 | 353 | 93.2 | 76.8 | 71.6 |

- The palladium catalyst without lead doping achieved superior conversion and yield under higher oxygen pressure and moderate temperature.

Chemical Reactions Analysis

Types of Reactions

l-Menthyl propionate primarily undergoes hydrolysis, oxidation, and reduction reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, l-menthyl propionate can be hydrolyzed back to l-menthol and propionic acid.

Oxidation: Oxidative reactions can convert l-menthyl propionate into various oxidized derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the ester group, potentially leading to the formation of alcohols or other reduced compounds.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: l-Menthol and propionic acid.

Oxidation: Various oxidized derivatives of l-menthyl propionate.

Reduction: Reduced forms of the ester, potentially leading to alcohols.

Scientific Research Applications

l-Menthyl propionate has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in organic synthesis and as a flavoring agent in various chemical formulations.

Mechanism of Action

The mechanism of action of l-menthyl propionate is primarily related to its interaction with sensory receptors. Similar to l-menthol, it activates the cold-sensitive TRPM8 receptors in the skin, leading to a cooling sensation. This activation inhibits calcium ion currents in neuronal membranes, which may also contribute to its analgesic properties . Additionally, l-menthyl propionate may interact with other molecular targets, such as kappa-opioid receptors, to exert its effects .

Comparison with Similar Compounds

l-Menthyl Acetate

- Structure : Derived from menthol and acetic acid (C₁₂H₂₂O₂).

- Molecular Weight : 198.31 g/mol.

- Applications : Used in flavorings and fragrances, similar to l-menthyl propionate, but with a slightly less intense cooling effect due to shorter acyl chain length .

- Solubility : Insoluble in water, favoring use in lipid-based formulations.

- Safety : Low toxicity but may cause skin irritation at high concentrations .

l-Menthyl Isovalerate

- Structure : Ester of menthol and isovaleric acid (C₁₅H₂₈O₂).

- Applications: Imparts a fruity, herbal note in flavors.

Key Difference : l-Menthyl propionate’s propionyl group provides a balance between volatility (for aroma release) and stability compared to acetate (more volatile) and isovalerate (less volatile) .

Comparison with Other Propionate Esters

Methyl Propionate

- Structure : Simple ester (C₄H₈O₂).

- Molecular Weight : 88.11 g/mol .

- Applications : Industrial solvent and chemical intermediate.

- Hazards : Highly flammable, causes skin/eye irritation, and requires strict workplace safety measures .

- Contrast : Unlike l-menthyl propionate, methyl propionate is unsuitable for food/cosmetic use due to its irritant properties.

Calcium Propionate

Dodecyl Propionate

- Structure : Long-chain ester (C₁₅H₃₀O₂).

- Contrast : Higher hydrophobicity limits its use in aqueous systems compared to l-menthyl propionate.

Diastereomeric Comparison: l- vs. d-Menthyl Propionate

- Stability : The l-form forms a stable hydrogen bond (2.2 Å) with lipase His271, enabling efficient hydrolysis, while the d-form’s distorted configuration (3.7 Å) prevents enzymatic interaction .

- Applications : The l-configuration is preferred in flavor systems for controlled menthol release, whereas the d-form is enzymatically resistant and less utilized .

Data Table: Comparative Properties of Key Compounds

Research Findings

- Enzymatic Hydrolysis: l-Menthyl propionate’s stereospecific interaction with Pseudomonas aeruginosa lipase (PaL) enables efficient hydrolysis, critical for menthol release in products .

- Stability : The l-form’s hydrogen-bonding network enhances thermal and enzymatic stability compared to d-menthyl propionate .

- Regulatory Updates : South Korea’s MFDS added menthyl propionate (M542) to its food additive code in 2021, reflecting its safe use .

Biological Activity

l-Menthyl propionate (C13H24O2) is an ester derived from l-menthol and propionic acid, known for its diverse biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure:

- Molecular Formula: C13H24O2

- CAS Number: 4951-48-8

Synthesis:

l-Menthyl propionate is synthesized through the esterification of l-menthol with propionic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted at temperatures ranging from 60-80°C for several hours to ensure complete conversion .

1. Antimicrobial Properties

Research indicates that l-menthyl propionate exhibits significant antimicrobial activity. It has been tested against various bacteria and fungi, demonstrating effectiveness in inhibiting growth. This property makes it a candidate for use in food preservation and as a natural antimicrobial agent in personal care products .

2. Insecticidal Effects

l-Menthyl propionate has shown insecticidal properties, particularly against agricultural pests. Its efficacy as a natural insect repellent can be attributed to its ability to disrupt the sensory receptors of insects, making it a potential alternative to synthetic pesticides .

3. Analgesic and Cooling Effects

Similar to l-menthol, this compound activates the TRPM8 receptors responsible for sensing cold sensations. This interaction leads to a cooling effect on the skin and may provide analgesic benefits when used in topical formulations .

The primary mechanism of action for l-menthyl propionate involves its interaction with the TRPM8 receptors, which are sensitive to temperature changes. Upon activation, these receptors inhibit calcium ion currents in neuronal membranes, contributing to its cooling sensation and potential pain relief properties .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Properties |

|---|---|---|

| l-Menthol | Cooling, analgesic | Stronger cooling effect |

| Menthyl Acetate | Flavoring agent | Less pronounced fruity aroma |

| Menthyl Salicylate | Analgesic, anti-inflammatory | Known for its pain relief properties |

l-Menthyl propionate stands out due to its specific ester structure that imparts unique chemical properties and a more pronounced fruity aroma compared to other menthol derivatives .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study tested the antimicrobial efficacy of l-menthyl propionate against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 0.5% .

Case Study 2: Insect Repellent Testing

In agricultural settings, l-menthyl propionate was evaluated for its effectiveness as an insect repellent against Aedes aegypti. The compound showed a repellent rate comparable to DEET, suggesting its potential use in natural insect repellents .

Q & A

Q. How to address discrepancies in reported spectral data (e.g., NMR shifts) for l-Menthyl propionate?

- Methodological Answer : Ensure consistent solvent use (e.g., deuterated chloroform vs. DMSO-d6) and calibration with tetramethylsilane (TMS). Cross-reference with computational NMR tools (e.g., ACD/Labs or Gaussian) to simulate spectra. Collaborative efforts with spectral databases (NIST Chemistry WebBook) can resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.